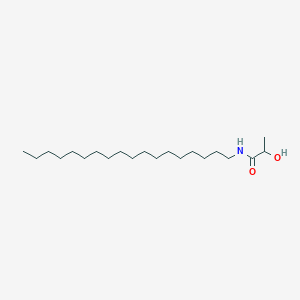![molecular formula C12H13NO4S2 B14736176 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid CAS No. 6345-16-0](/img/structure/B14736176.png)
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is an organic compound that features a nitrophenyl group, a dithiolan ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with a dithiolane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiolan ring can interact with thiol-containing enzymes or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Lacks the dithiolan ring but has similar nitrophenyl and propanoic acid moieties.
3-(3-Nitrophenyl)propanoic acid: Similar structure but with a different position of the nitro group.
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.
Uniqueness
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6345-16-0 |
|---|---|
Molekularformel |
C12H13NO4S2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-[2-(3-nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S2/c14-11(15)4-5-12(18-6-7-19-12)9-2-1-3-10(8-9)13(16)17/h1-3,8H,4-7H2,(H,14,15) |
InChI-Schlüssel |
PSHQXDDUCJKGQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)(CCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


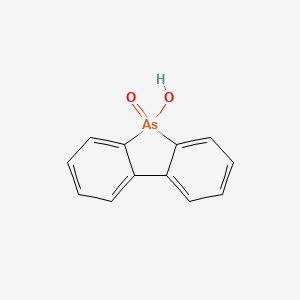
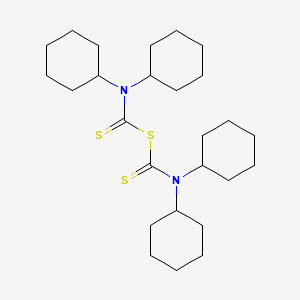
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
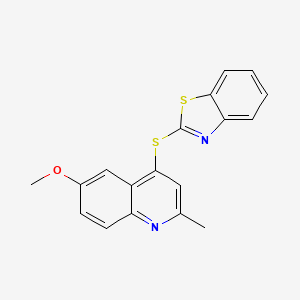
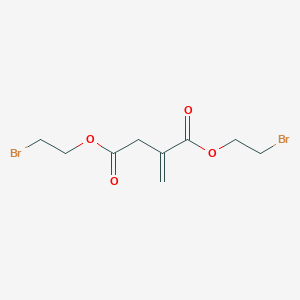
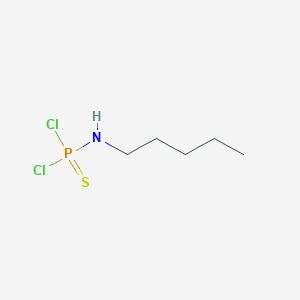
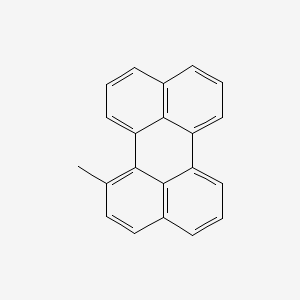
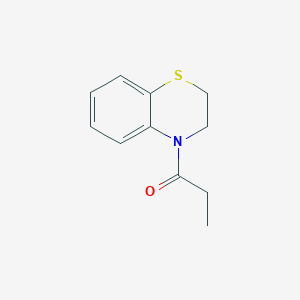
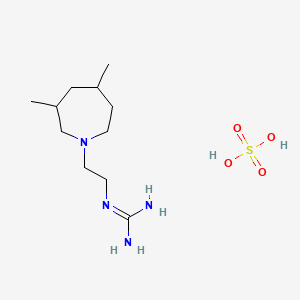
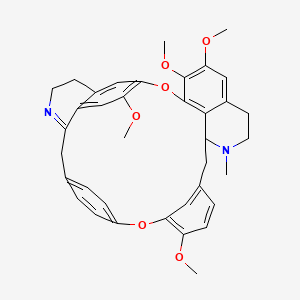
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

